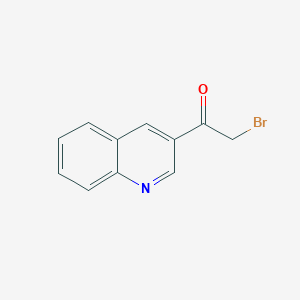![molecular formula C21H16BN3O2 B13456000 [3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid](/img/structure/B13456000.png)
[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid is a boronic acid derivative with the molecular formula C21H16BN3O2 and a molecular weight of 353.18 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further connected to a triazine ring substituted with two phenyl groups. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid typically involves the reaction of 2-bromo-4,6-diphenyl-1,3,5-triazine with phenylboronic acid under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium complexes and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF.
Major Products
Oxidation: Phenols.
Reduction: Reduced triazine derivatives.
Substitution: Various biaryl compounds depending on the coupling partner.
Aplicaciones Científicas De Investigación
[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid is widely used in scientific research, including:
Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Biology: In the development of fluorescent probes and sensors.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of [3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid primarily involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions. The boronic acid group interacts with the metal catalyst, enabling the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction .
Comparación Con Compuestos Similares
Similar Compounds
[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid: Similar structure but different substitution pattern.
2-Chloro-4,6-diphenyl-1,3,5-triazine: Lacks the boronic acid group but has similar triazine and phenyl substitutions.
Uniqueness
[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and applications in cross-coupling reactions compared to other triazine derivatives .
Propiedades
Fórmula molecular |
C21H16BN3O2 |
|---|---|
Peso molecular |
353.2 g/mol |
Nombre IUPAC |
[3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C21H16BN3O2/c26-22(27)18-13-7-12-17(14-18)21-24-19(15-8-3-1-4-9-15)23-20(25-21)16-10-5-2-6-11-16/h1-14,26-27H |
Clave InChI |
IZYQYWHHPQRWFX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluoro-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid](/img/structure/B13455917.png)
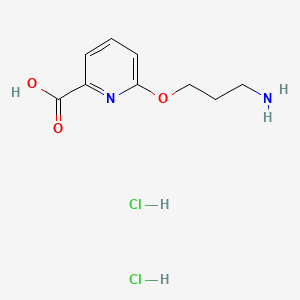
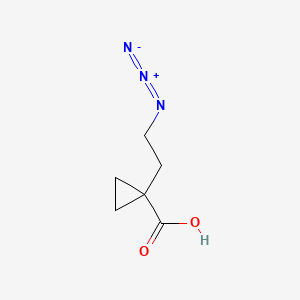
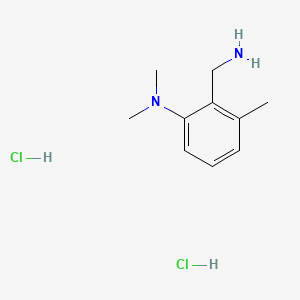
![Tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate](/img/structure/B13455938.png)
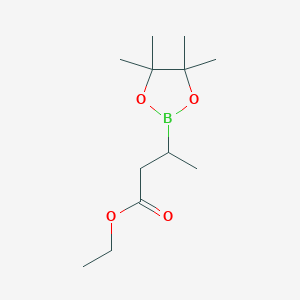
![2-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13455953.png)
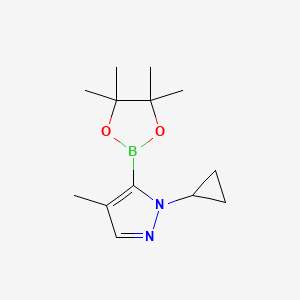
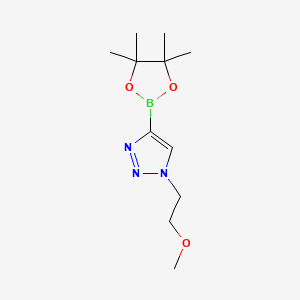


![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-2-(3,3-difluorocyclobutyl)acetate](/img/structure/B13455984.png)

